2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one
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Overview
Description
2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one, also known as roscovitine, is a synthetic compound that belongs to the family of purine analogs. It was first identified as a cyclin-dependent kinase inhibitor and has been extensively studied for its potential use in cancer treatment. In recent years, roscovitine has also shown promising results in the treatment of various neurological disorders.
Scientific Research Applications
Synthesis of Cobalt(II) Complexes
Two new Cobalt(II) complexes have been synthesized from 2-[(E)-(3-acetyl-4-hydroxyphenyl)diazenyl]-4-(2-hydroxyphenyl)thiophene-3-carboxylic acid as a novel ligand . These compounds were characterized on the basis of their powder X-Ray Diffraction, UV–Vis, IR, NMR, elemental analysis and MS spectral data .
Mechanism of Action
Target of Action
The primary target of this compound is HPPD (4-hydroxyphenylpyruvate dioxygenase) . HPPD is an enzyme involved in the catabolism of tyrosine and phenylalanine. Its role is crucial in the biosynthesis of aromatic amino acids and the production of essential compounds like melanin and neurotransmitters .
Mode of Action
When “2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one” interacts with HPPD, it inhibits the enzyme’s activity. This inhibition disrupts the conversion of 4-hydroxyphenylpyruvate to homogentisate, leading to a decrease in downstream metabolites. Consequently, this interference affects the synthesis of melanin and other essential compounds .
Biochemical Pathways
The affected pathways include the tyrosine catabolic pathway and the biosynthesis of melanin. By inhibiting HPPD, this compound disrupts the conversion of 4-hydroxyphenylpyruvate to homogentisate, impacting downstream reactions. Melanin production is particularly affected, which has implications for skin pigmentation and protection against UV radiation .
Pharmacokinetics
- The compound is absorbed after administration, likely through passive diffusion. It selectively accumulates in breast tissue, making it relevant for breast cancer chemoprevention . Metabolism pathways may involve cytochrome P450 enzymes. Elimination occurs via urine and feces.
The compound’s pharmacokinetics impact its bioavailability, efficacy, and tissue distribution.
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s stability, absorption, and metabolism. Understanding these factors is crucial for optimizing therapeutic outcomes.
Remember, “2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one” holds promise in cancer research and melanin-related conditions. Its intricate mechanism of action underscores its potential therapeutic applications. 🌈🔬
properties
IUPAC Name |
2-(4-hydroxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-10-6-4-9(5-7-10)14-15-8-11-12(16-14)2-1-3-13(11)18/h4-8,17H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHXZGXZDHNUIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2C(=O)C1)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one |
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